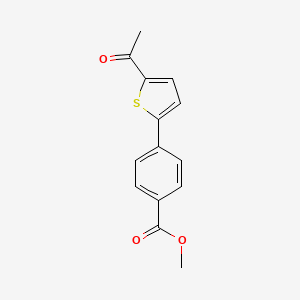
Methyl 4-(5-acetyl-2-thienyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(5-acetyl-2-thienyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a thienyl group, which is a sulfur-containing heterocycle, attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(5-acetyl-2-thienyl)benzoate typically involves the esterification of 4-(5-acetyl-2-thienyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-acetyl-2-thienyl)benzoate can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amides or esters.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 4-(5-acetyl-2-thienyl)benzoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(2-thienyl)benzoate: Lacks the acetyl group, which may affect its reactivity and biological activity.
Methyl 4-(5-methyl-2-thienyl)benzoate: Contains a methyl group instead of an acetyl group, leading to different chemical properties.
Uniqueness
Methyl 4-(5-acetyl-2-thienyl)benzoate is unique due to the presence of both the acetyl and thienyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Biological Activity
Methyl 4-(5-acetyl-2-thienyl)benzoate is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, along with detailed research findings and case studies.
Chemical Structure and Properties
This compound has the molecular formula C14H12O3S. Its structure features a thienyl group, which is known for contributing to the compound's biological activity. The presence of the acetyl group enhances its reactivity and potential interactions with biological targets.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study utilizing molecular docking techniques, the compound was shown to bind effectively to fungal proteins, suggesting its potential as an antifungal agent. The binding energy recorded was -5.00 kcal/mol, indicating strong interaction with the target protein involved in fungal infections .
Table 1: Antifungal Activity of this compound
| Compound | Binding Energy (kcal/mol) | Target Protein | Interaction Type |
|---|---|---|---|
| This compound | -5.00 | 4FPR | Hydrogen Bonds |
2. Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that derivatives of thienyl compounds can inhibit cancer cell proliferation. Although specific data on this compound is limited, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines, particularly through mechanisms involving apoptosis and cell cycle arrest .
In Silico Studies
In silico studies have been pivotal in predicting the biological activity of this compound. Computational methods such as Density Functional Theory (DFT) and molecular docking simulations have been employed to evaluate its pharmacokinetic properties, including:
- Absorption, Distribution, Metabolism, and Excretion (ADME) : The compound shows favorable ADME properties with a high predicted bioavailability index. The ability to cross biological membranes is crucial for its effectiveness as a drug candidate.
- Toxicity Prediction : Toxicological assessments using online tools indicate that while the compound is generally safe at therapeutic doses, further studies are needed to confirm its safety profile in vivo .
Case Studies
A notable case study involved the synthesis and evaluation of thienyl derivatives similar to this compound. These derivatives were tested against various microbial strains and cancer cell lines, demonstrating significant efficacy in inhibiting growth and inducing apoptosis in cancer cells . The structure-activity relationship (SAR) analysis highlighted that modifications to the thienyl moiety could enhance biological activity.
Properties
Molecular Formula |
C14H12O3S |
|---|---|
Molecular Weight |
260.31 g/mol |
IUPAC Name |
methyl 4-(5-acetylthiophen-2-yl)benzoate |
InChI |
InChI=1S/C14H12O3S/c1-9(15)12-7-8-13(18-12)10-3-5-11(6-4-10)14(16)17-2/h3-8H,1-2H3 |
InChI Key |
VHRPIVWUWBVQAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















